molecular formula C21H15NO7 B2960270 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide CAS No. 869079-50-5

2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide

Cat. No.: B2960270
CAS No.: 869079-50-5
M. Wt: 393.351
InChI Key: LWXTZUWQMPIWHJ-UHFFFAOYSA-N
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Description

2-({8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide is a bichromene derivative characterized by a dimeric coumarin scaffold with a methoxy group at position 8 and an acetamide functional group at position 7'. The acetamide moiety distinguishes it from ester or hydrazide analogs, influencing solubility, stability, and bioactivity .

Properties

IUPAC Name

2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO7/c1-26-16-4-2-3-11-7-15(21(25)29-20(11)16)14-9-19(24)28-17-8-12(5-6-13(14)17)27-10-18(22)23/h2-9H,10H2,1H3,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXTZUWQMPIWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-({8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-({8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-({8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Chloro or methoxy substituents (e.g., ) influence electronic properties and steric hindrance, affecting reactivity and solubility.

Comparison with Analogous Syntheses :

  • Compound 2 () : Synthesized via condensation of (7-hydroxy-8-methylcoumarin-4-yl)acetic acid methyl ester and 2-hydroxybenzaldehyde (83% yield) .
  • Compound 5 () : Coumarin-7-yloxy acetamide synthesized via hydrazide intermediates and sodium hydroxide-mediated hydrolysis (52% yield) .
  • Ethyl Ester () : Direct esterification yields 68–82% for similar structures .

Amide derivatives generally exhibit lower yields than esters due to the need for controlled aminolysis conditions .

Physicochemical Properties

Melting Points and Solubility

  • Target Compound : Expected melting point >250°C (based on bichromene analogs like , which range from 124–270°C).
  • Acetamide vs. Ester : Acetamide derivatives (e.g., ) show higher melting points than esters (e.g., : 378.34 g/mol, m.p. unspecified) due to stronger intermolecular hydrogen bonding.

Spectral Data

  • IR Spectroscopy : Acetamide C=O stretch (~1650–1680 cm⁻¹) distinct from ester C=O (~1730–1760 cm⁻¹) .
  • ¹H NMR: Methoxy protons (~δ 3.8–4.0 ppm) and acetamide NH₂ protons (~δ 6.5–7.5 ppm) are diagnostic .

Biological Activity

The compound 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide is a synthetic derivative of bichromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula

  • Molecular Formula : C18H14O7
  • Molecular Weight : 342.30 g/mol

Structural Characteristics

The compound features a bichromene backbone, which consists of two fused chromene units. Chromenes are recognized for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

  • Antimycobacterial Activity : Recent studies have identified similar acetamide compounds that exhibit potent antimycobacterial properties by inhibiting the MmpL3 protein in Mycobacterium tuberculosis. This suggests a potential pathway for the compound’s activity against mycobacterial infections .
  • Oxidative Stress Modulation : The compound may also interact with oxidative stress pathways, potentially acting as an antioxidant. This is crucial in diseases where oxidative damage plays a significant role.
  • Enzyme Inhibition : The presence of the acetamide functional group suggests that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

In Vitro Studies

In vitro studies have shown that related compounds within the acetamide class demonstrate significant antimicrobial activity with minimal cytotoxicity. For instance, compounds with similar structural features have been reported to have MIC values as low as 0.25 μg/mL against Mycobacterium tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimycobacterialMIC values < 0.25 μg/mL
AntioxidantPotential modulation of oxidative stressNot specified
Enzyme inhibitionInhibition of MmpL3

Case Study 1: Antimycobacterial Efficacy

A study evaluated the efficacy of various acetamides against Mycobacterium abscessus and Mycobacterium tuberculosis. The study found that compounds with bulky lipophilic groups exhibited increased activity, indicating that structural modifications can enhance biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of related compounds highlighted that modifications at specific positions on the chromene structure can significantly impact biological activity. For example, introducing electron-withdrawing groups at para positions improved antimycobacterial potency .

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